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molecular formula C7H7BrN2OS B8696248 4-(Azetidin-1-ylcarbonyl)-2-bromo-1,3-thiazole CAS No. 919784-50-2

4-(Azetidin-1-ylcarbonyl)-2-bromo-1,3-thiazole

Cat. No. B8696248
M. Wt: 247.11 g/mol
InChI Key: IMFICRJTTJUEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977328B2

Procedure details

To a solution of 2-bromothiazole-5-carboxylic acid (752 mg, 3.62 mmol) in DCM (10 mL) was slowly added oxalyl chloride (0.38 mL, 4.34 mmol) and then DMF (1 drop). The mixture was stirred for 4 hours, following which the organics were removed in vacuo, and the residues azeotroped with toluene (10 mL). The crude material was dissolved in DCM (10 mL) and slowly added to a stirred suspension of azetidine hydrochloride (404 mg, 4.34 mmol) and triethylamine (1.8 mL, 13 mmol) in DCM (25 mL). The mixture was stirred at RT for 2 hours before the organics were removed in vacuo. The residue was partitioned between ethyl acetate (50 mL) and water (25 mL), the organic layer washed with brine (25 mL), dried (MgSO4) and evaporated to a residue which was chromatographed on silica, eluting with 40% ethyl acetate in iso-hexane, to give the desired compound (500 mg).
Quantity
752 mg
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4](C(O)=O)=[CH:5][N:6]=1.[C:10](Cl)(=[O:14])C(Cl)=O.Cl.[NH:17]1[CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C>[N:17]1([C:10]([C:5]2[N:6]=[C:2]([Br:1])[S:3][CH:4]=2)=[O:14])[CH2:20][CH2:19][CH2:18]1 |f:2.3|

Inputs

Step One
Name
Quantity
752 mg
Type
reactant
Smiles
BrC=1SC(=CN1)C(=O)O
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
404 mg
Type
reactant
Smiles
Cl.N1CCC1
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
organics were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residues azeotroped with toluene (10 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in DCM (10 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 2 hours before the
Duration
2 h
CUSTOM
Type
CUSTOM
Details
organics were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (50 mL) and water (25 mL)
WASH
Type
WASH
Details
the organic layer washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica
WASH
Type
WASH
Details
eluting with 40% ethyl acetate in iso-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCC1)C(=O)C=1N=C(SC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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